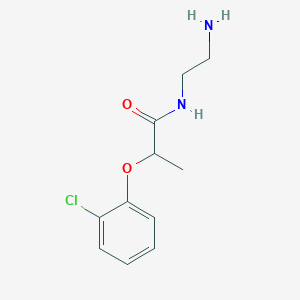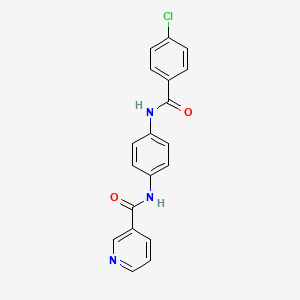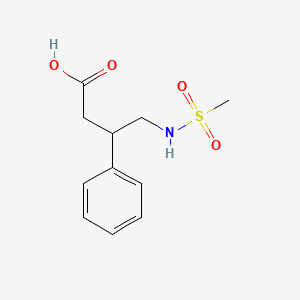![molecular formula C17H17NO3 B6641928 (E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B6641928.png)
(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is commonly referred to as HPPH or 2-(2'-hydroxyphenyl)-3-(4'-hydroxyphenyl) propenoic acid.
作用機序
The mechanism of action of HPPH involves its ability to selectively accumulate in cancer cells due to their higher metabolic rate and increased expression of certain receptors. Upon activation by light, HPPH produces ROS that can cause damage to the cancer cells' DNA and other cellular components, leading to their destruction.
Biochemical and physiological effects:
HPPH has been shown to have minimal toxicity and is well-tolerated by the body. It has a high affinity for cancer cells and can selectively accumulate in them, leading to their destruction upon activation by light. HPPH has also been shown to have antioxidant properties and can scavenge free radicals, protecting cells from oxidative damage.
実験室実験の利点と制限
The advantages of using HPPH in lab experiments include its high selectivity for cancer cells, minimal toxicity, and ease of activation by light. However, its use in PDT requires the use of light, which can be challenging to deliver to deep-seated tumors. Additionally, the effectiveness of PDT can be limited by the availability of oxygen in the tumor microenvironment.
将来の方向性
1. Development of novel delivery systems for HPPH to improve its efficacy in PDT.
2. Investigation of the use of HPPH in combination with other therapies such as chemotherapy and immunotherapy.
3. Exploration of the use of HPPH in the treatment of other diseases such as Alzheimer's and Parkinson's.
4. Development of new photosensitizers based on the structure of HPPH with improved selectivity and efficacy.
5. Investigation of the use of HPPH in the treatment of antibiotic-resistant bacterial infections.
In conclusion, HPPH is a synthetic compound that has shown promising results in scientific research for its potential applications in cancer treatment and other diseases. Its high selectivity for cancer cells and minimal toxicity make it an attractive option for use in PDT. Further research is needed to explore its full potential and develop new therapies based on its structure.
合成法
The synthesis of HPPH involves the condensation reaction between 2-hydroxybenzaldehyde and 4-hydroxyacetophenone in the presence of sodium hydroxide and ethanol. The resulting product is then subjected to further reactions to obtain HPPH in its pure form.
科学的研究の応用
HPPH has shown promising results in various scientific research studies. It has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. HPPH is a photosensitizer that can be activated by light to produce reactive oxygen species (ROS) that can selectively destroy cancer cells. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-12-11-14-1-6-15(7-2-14)18-17(21)10-5-13-3-8-16(20)9-4-13/h1-10,19-20H,11-12H2,(H,18,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVXMJRDTYVRSK-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC(=O)C=CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCO)NC(=O)/C=C/C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6641860.png)
![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-3-methylbut-2-en-1-one](/img/structure/B6641863.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B6641866.png)


![2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid](/img/structure/B6641881.png)
![(2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B6641885.png)
![(2S)-2-[(2-methoxycarbonylphenyl)sulfonylamino]propanoic acid](/img/structure/B6641891.png)
![(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid](/img/structure/B6641896.png)
![(2S)-2-[[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B6641901.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641909.png)
![(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B6641913.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641920.png)
